Cas no 96253-10-0 (5’-O-Trityluridine-2’,3’-lyxo-epoxide)

5’-O-Trityluridine-2’,3’-lyxo-epoxide Chemical and Physical Properties
Names and Identifiers
-
- 5’-O-Trityluridine-2’,3’-lyxo-epoxide
- 1-[2,3-epoxy-5-O-(triphenylmethyl)-β-D-lyxofuranosyl]pyrimidine-2,4(1H,3H)-dione
- 5’-O-Trityluridine-2
- 5'-O-TRITYLURIDINE-2',3'-LYXO-EPOXIDE
- 1-((1S,2R,4R,5S)-4-((Trityloxy)methyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
- 96253-10-0
-
- Inchi: InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)/t22-,24+,25+,26-/m1/s1
- InChI Key: LASYVDMYFAPCBP-HMNRDNJPSA-N
- SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O
Computed Properties
- Exact Mass: 468.16900
- Monoisotopic Mass: 468.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 767
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- Density: 1.321
- Refractive Index: 1.634
- PSA: 85.85000
- LogP: 3.21010
5’-O-Trityluridine-2’,3’-lyxo-epoxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T890510-250mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 250mg |
$1326.00 | 2023-05-17 | ||
TRC | T890510-50mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 50mg |
$316.00 | 2023-05-17 | ||
TRC | T890510-25mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 25mg |
$173.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210415-25 mg |
5'-O-Trityluridine-2',3'-lyxo-epoxide, |
96253-10-0 | 25mg |
¥2,482.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210415-25mg |
5'-O-Trityluridine-2',3'-lyxo-epoxide, |
96253-10-0 | 25mg |
¥2482.00 | 2023-09-05 | ||
TRC | T890510-10mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 10mg |
$115.00 | 2023-05-17 | ||
TRC | T890510-100mg |
5’-O-Trityluridine-2’,3’-lyxo-epoxide |
96253-10-0 | 100mg |
$597.00 | 2023-05-17 |
5’-O-Trityluridine-2’,3’-lyxo-epoxide Related Literature
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on 5’-O-Trityluridine-2’,3’-lyxo-epoxide
Introduction to 5’-O-Trityluridine-2’,3’-lyxo-epoxide (CAS No. 96253-10-0)
5’-O-Trityluridine-2’,3’-lyxo-epoxide, identified by its Chemical Abstracts Service (CAS) number 96253-10-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of modified nucleosides, which are widely utilized in synthetic chemistry, medicinal chemistry, and the development of novel biomolecules. The presence of a trityl group at the 5' position and a lyxo-epoxide moiety at the 2',3' positions imparts unique reactivity and structural properties, making it a valuable intermediate in various synthetic pathways.
The trityl group (C₆H₇N), derived from triphenylmethanol, is commonly employed in organic synthesis to protect hydroxyl or amine functional groups due to its stability under a wide range of conditions. In contrast, the lyxo-epoxide structure introduces a strained three-membered ring, which can undergo ring-opening reactions under specific conditions, facilitating the introduction of new functional groups or modifications. This combination makes 5’-O-Trityluridine-2’,3’-lyxo-epoxide particularly useful in the synthesis of modified nucleoside analogs, which are increasingly recognized for their therapeutic potential.
In recent years, nucleoside analogs have been extensively studied for their applications in antiviral, anticancer, and anti-inflammatory therapies. The modification of nucleoside structures can enhance drug efficacy, improve metabolic stability, and reduce toxicity. For instance, modifications at the 2',3' position can alter the conformational dynamics of nucleosides, affecting their recognition by biological targets such as enzymes and receptors. The lyxo-epoxide moiety in 5’-O-Trityluridine-2’,3’-lyxo-epoxide serves as a versatile handle for introducing additional functional groups through ring-opening reactions with nucleophiles such as amines or thiols.
One of the most compelling applications of this compound is in the development of antiviral agents. Viruses such as HIV and hepatitis C rely heavily on host cellular machinery for replication, making nucleoside analogs an attractive therapeutic strategy. By incorporating modified nucleosides into viral genomes or replication intermediates, these drugs can inhibit viral replication or induce lethal mutations. The stability provided by the trityl group ensures that the modified nucleoside remains intact during synthesis and metabolic processing, while the reactive nature of the lyxo-epoxide allows for further functionalization to tailor the drug’s properties.
Recent advancements in synthetic methodologies have further enhanced the utility of 5’-O-Trityluridine-2’,3’-lyxo-epoxide. Techniques such as transition-metal-catalyzed cross-coupling reactions and enzymatic glycosylation have enabled precise modifications at multiple positions within the nucleoside structure. These methods have opened new avenues for designing highly specific inhibitors targeting viral polymerases or modifying RNA splicing mechanisms. For example, researchers have utilized this compound to develop novel cap-dependent translation inhibitors that disrupt viral protein synthesis by mimicking natural nucleosides but incorporating inhibitory functionalities.
The role of 5’-O-Trityluridine-2’,3’-lyxo-epoxide in anticancer therapy is also noteworthy. Certain cancers exhibit altered DNA repair mechanisms or overactive signaling pathways that can be exploited using nucleoside-based therapeutics. By designing modified nucleosides that selectively target cancer cells while sparing healthy tissues, researchers aim to develop more effective and less toxic treatments. The ability to introduce diverse functional groups via the lyxo-epoxide moiety allows for fine-tuning of drug properties such as solubility, bioavailability, and target specificity. This flexibility has led to several promising candidates entering preclinical development pipelines.
The chemical synthesis of 5’-O-Trityluridine-2’,3’-lyxo-epoxide involves multi-step processes that require careful optimization to ensure high yield and purity. Key steps typically include glycosylation to attach the lyxo sugar moiety followed by protection of hydroxyl groups with a trityl group. Recent innovations in synthetic chemistry have focused on improving atom economy and reducing waste generation through greener methodologies. For instance, biocatalytic approaches using engineered enzymes have been explored to facilitate glycosylation under milder conditions compared to traditional chemical methods.
The analytical characterization of this compound is equally critical for ensuring its quality and suitability for downstream applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are routinely employed to confirm structural integrity and assess purity. Advanced spectroscopic methods like 2D NMR provide detailed insights into molecular interactions and conformational dynamics, which are essential for understanding biological activity.
In conclusion,5’-O-Trityluridine-2’,3’-lyxo-epoxide (CAS No. 96253-10-0) represents a cornerstone compound in modern pharmaceutical research due to its versatile structural features and broad applicability. Its unique combination of a stabilizing trityl group and a reactive lyxo-epoxide moiety makes it an indispensable tool for synthesizing modified nucleosides with tailored properties for therapeutic use. As research continues to uncover new biological targets and synthetic strategies,5’ -O-Trityluridine - 2’,3'- lyxo - epoxide will undoubtedly remain at the forefront of drug discovery efforts aimed at addressing some of today’s most pressing medical challenges.
96253-10-0 (5’-O-Trityluridine-2’,3’-lyxo-epoxide) Related Products
- 103285-22-9(5’-O-(Dimethoxytrityl)-2’-O-methyluridine)
- 161110-05-0(3’-Deoxy-5’-O-trityl Uridine)
- 23669-79-6(5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine)
- 6554-10-5(5’-O-Trityl Uridine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)




